![molecular formula C18H26Cl2O4Si3 B14616280 [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] CAS No. 60744-85-6](/img/structure/B14616280.png)
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] is a chemical compound that belongs to the class of silanes. Silanes are silicon-based compounds that have a wide range of applications in various fields, including materials science, chemistry, and industry. This particular compound is known for its unique structure, which includes both silane and phenyleneoxy groups, making it a versatile and valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] typically involves the condensation of 2-hydroxyethyl methacrylate with dichlorodimethyl silane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at a temperature of around 70°C, and in a solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The silane groups can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce silane-amino derivatives, while oxidation reactions can produce silanol derivatives.
Wissenschaftliche Forschungsanwendungen
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] has a wide range of applications in scientific research, including:
Materials Science: Used as a cross-linker in the preparation of polymer gels and coatings.
Chemistry: Employed as a reagent in various organic synthesis reactions.
Biology and Medicine:
Industry: Used in the production of high-performance materials, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] involves its ability to form strong covalent bonds with other molecules. The silane groups can react with various functional groups, leading to the formation of stable products. The phenyleneoxy groups provide additional stability and reactivity, making the compound suitable for a wide range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
- (Methyl)(phenyl)silanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
- (Diphenylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
Uniqueness
[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] is unique due to its combination of silane and phenyleneoxy groups, which provide both stability and reactivity. This makes it more versatile compared to other similar compounds that may lack one of these functional groups .
Eigenschaften
CAS-Nummer |
60744-85-6 |
|---|---|
Molekularformel |
C18H26Cl2O4Si3 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
bis[4-[chloro(dimethyl)silyl]oxyphenoxy]-dimethylsilane |
InChI |
InChI=1S/C18H26Cl2O4Si3/c1-25(2,19)21-15-7-11-17(12-8-15)23-27(5,6)24-18-13-9-16(10-14-18)22-26(3,4)20/h7-14H,1-6H3 |
InChI-Schlüssel |
JIOQGCWPVWSAGH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OC1=CC=C(C=C1)O[Si](C)(C)Cl)OC2=CC=C(C=C2)O[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)

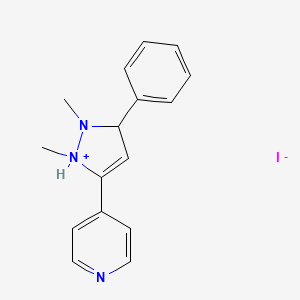
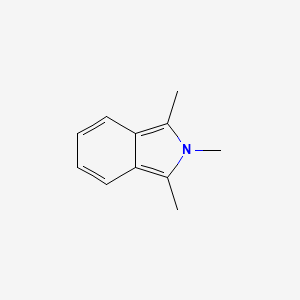
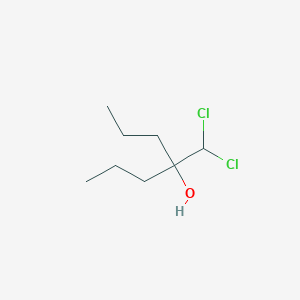
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
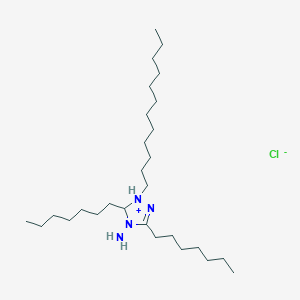
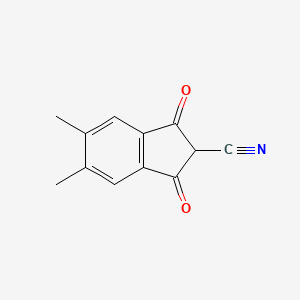
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
